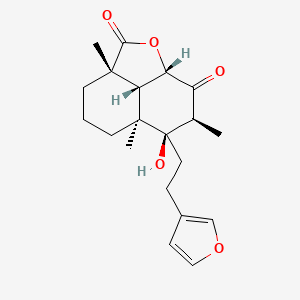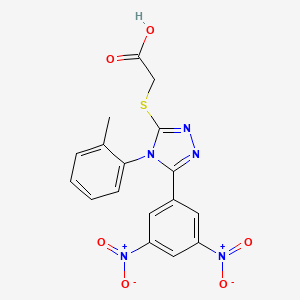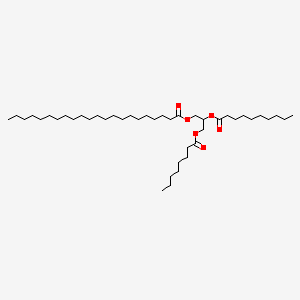
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolo ring, followed by the introduction of the purine core. Subsequent steps involve the addition of the cyclohexylamino and dimethyl groups. The final product is obtained by reacting the intermediate compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of compounds with different properties.
Aplicaciones Científicas De Investigación
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethylthiazolo(2,3-f)purine-2,4-dione
- 6-((Cyclohexylamino)methyl)-1,3-dimethylpurine-2,4-dione
- Thiazolo(2,3-f)purine-2,4-dione derivatives with different substituents
Uniqueness
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the monohydrochloride salt
Propiedades
Número CAS |
170658-38-5 |
|---|---|
Fórmula molecular |
C16H22ClN5O2S |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
8-[(cyclohexylamino)methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H21N5O2S.ClH/c1-19-13-12(14(22)20(2)16(19)23)21-11(9-24-15(21)18-13)8-17-10-6-4-3-5-7-10;/h9-10,17H,3-8H2,1-2H3;1H |
Clave InChI |
DSUVMVYIKQRWBB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CNC4CCCCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



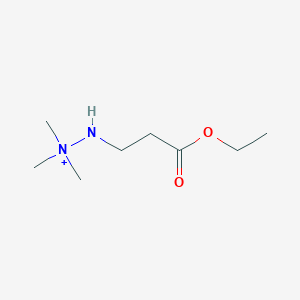
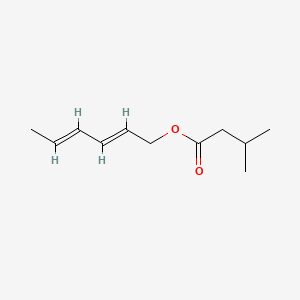



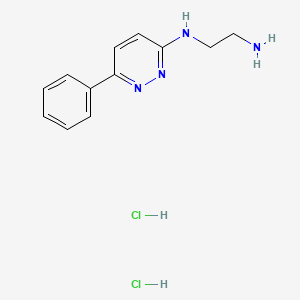
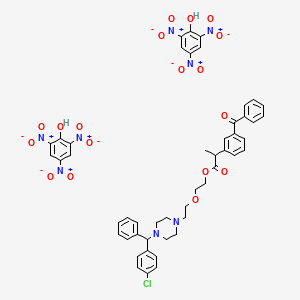
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
